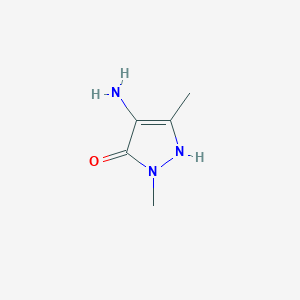
4-Amino-1,3-dimethyl-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1,3-dimethyl-1H-pyrazol-5-ol, also known as ADMP, is a heterocyclic organic compound that has gained significant attention in the scientific community for its potential applications in various fields. The compound is a pyrazolone derivative that possesses a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.
Mécanisme D'action
The mechanism of action of 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol can reduce inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
4-Amino-1,3-dimethyl-1H-pyrazol-5-ol has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol can inhibit the production of prostaglandins, reduce the expression of inflammatory cytokines, and inhibit the activation of nuclear factor-kappaB, a transcription factor that plays a key role in the inflammatory response. In vivo studies have shown that 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol can reduce pain and inflammation in animal models of arthritis and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-1,3-dimethyl-1H-pyrazol-5-ol has several advantages for lab experiments, including its simple synthesis method, low cost, and wide range of biological activities. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol, including the development of new drugs based on its anti-inflammatory and analgesic properties, the investigation of its potential as a treatment for fever, and the further elucidation of its mechanism of action. Additionally, future studies could investigate the potential of 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol as a therapeutic agent for other conditions, such as cancer and autoimmune diseases.
Conclusion:
In conclusion, 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol is a heterocyclic organic compound with significant potential for applications in various fields. Its anti-inflammatory, analgesic, and antipyretic properties make it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Its simple synthesis method, low cost, and wide range of biological activities make it an attractive target for further research. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
4-Amino-1,3-dimethyl-1H-pyrazol-5-ol can be synthesized through a simple and efficient method using 3-methyl-2-pyrazolin-5-one and hydrazine hydrate as starting materials. The reaction is carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, at a temperature range of 100-120°C. The resulting product is then purified through recrystallization or column chromatography, yielding pure 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol.
Applications De Recherche Scientifique
4-Amino-1,3-dimethyl-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol has been investigated for its anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In pharmacology, 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol has been shown to possess antipyretic effects, making it a potential candidate for the treatment of fever. In biochemistry, 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol has been studied for its ability to inhibit the enzyme cyclooxygenase, which plays a key role in the inflammatory response.
Propriétés
IUPAC Name |
4-amino-2,5-dimethyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-3-4(6)5(9)8(2)7-3/h7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUDPRKWBPNZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1,3-dimethyl-1H-pyrazol-5-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




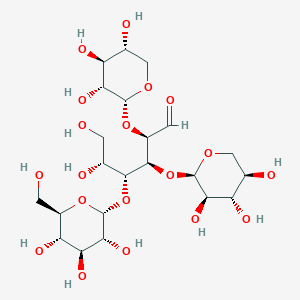
![(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide](/img/structure/B164035.png)

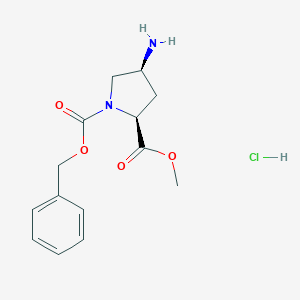



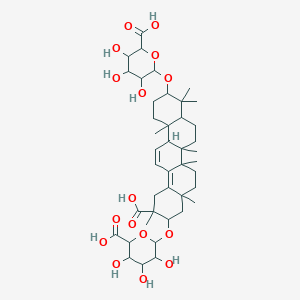
![2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid](/img/structure/B164069.png)
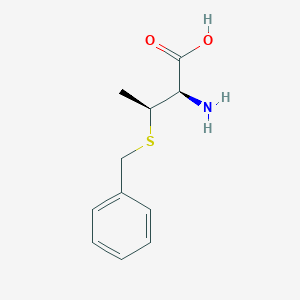
![3-Methylisothiazolo[4,5-c]pyridine](/img/structure/B164078.png)